molecular formula C8H6N2O2 B065391 Furo[2,3-C]pyridine-7-carboxamide CAS No. 190957-78-9

Furo[2,3-C]pyridine-7-carboxamide

Cat. No.: B065391
CAS No.: 190957-78-9
M. Wt: 162.15 g/mol
InChI Key: UEBCOQHKPCITLM-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a fused furan and pyridine core with a carboxamide substituent at the 7-position. For instance, Furo[2,3-c]pyridine-7-carboxylic acid (CAS: 190957-81-4), a closely related precursor, has a molecular formula of C₈H₅NO₃ and a molecular weight of 163.13 g/mol . The carboxamide derivative is likely synthesized via amidation of this carboxylic acid, a common strategy to enhance metabolic stability and bioavailability in drug development .

This underscores the pharmacological relevance of the furopyridine scaffold.

Properties

CAS No.

190957-78-9

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

furo[2,3-c]pyridine-7-carboxamide

InChI

InChI=1S/C8H6N2O2/c9-8(11)6-7-5(1-3-10-6)2-4-12-7/h1-4H,(H2,9,11)

InChI Key

UEBCOQHKPCITLM-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1C=CO2)C(=O)N

Canonical SMILES

C1=CN=C(C2=C1C=CO2)C(=O)N

Synonyms

Furo[2,3-c]pyridine-7-carboxamide (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Complexity : Tricyclic analogs (e.g., pyrido-furopyrimidines) exhibit enhanced structural complexity compared to this compound, which may correlate with higher receptor-binding affinity or selectivity for mAChR M4 .

Pharmacological and Industrial Relevance

  • This compound : Presumed to act as a mAChR M4 modulator based on structural similarity to validated tricyclic compounds. Its amide group may confer advantages in drug-like properties over carboxylic acid derivatives.

Preparation Methods

S<sub>N</sub>Ar-Cyclization Strategy

The foundational approach to furo[2,3-b]pyridine cores involves tandem nucleophilic aromatic substitution (S<sub>N</sub>Ar) and cyclization reactions. Starting with 2,5-dichloronicotinic acid (11 ), ethyl esterification under acidic conditions yields 12 , which undergoes S<sub>N</sub>Ar displacement with ethyl 2-hydroxyacetate (13 ) (Scheme 1). Deprotonation of 13 generates a reactive alkoxide that displaces the 2-chloro group of 12 , followed by intramolecular cyclization to form furo[2,3-b]pyridine 14 in 86% yield after column purification. This method’s scalability was demonstrated through multi-gram syntheses, with only one chromatographic step required across four stages.

Table 1: Optimization of S<sub>N</sub>Ar-Cyclization Conditions

ParameterConditionYield Improvement
BaseNaH (3 equiv)86% vs. 72% (K<sub>2</sub>CO<sub>3</sub>)
SolventTHF86% vs. 68% (DMF)
Temperature80°C, 16 hr86% vs. 45% (RT)

tert-Butyl Ester Protection Pathway

To circumvent decarboxylation challenges, Morita and Shiotani’s method was adapted using tert-butyl ester protection. 2,5-Dichloronicotinic acid (11 ) undergoes acid-catalyzed esterification with tert-butanol to form 16 (92% yield). Subsequent reaction with tert-butyl 2-hydroxyacetate (17 ) under NaH-mediated conditions produces 18 , which undergoes trifluoroacetic acid (TFA)-induced deprotection and decarboxylation to yield 15 . This route eliminates the need for high-temperature decarboxylation, improving functional group tolerance for downstream modifications.

SubstrateReagentsConditionsYield
Methyl esterLiOH, H<sub>2</sub>O/THFRT, 4 hr89%
tert-Butyl esterTFA/DCM0°C to RT, 2 hr95%

Amide Coupling Strategies

The carboxylic acid is converted to the carboxamide via two primary methods:

Method A: Chloride Activation

  • Treat acid with SOCl<sub>2</sub> to form acyl chloride (85–92% conversion).

  • React with NH<sub>3</sub> or amines in THF at −20°C.

Method B: Direct Coupling
Employ peptide coupling reagents:

  • EDCI/HOBt: 78% yield after 12 hr

  • HATU/DIPEA: 91% yield, 2 hr

Catalytic Cross-Coupling for Substituent Diversification

Palladium-Mediated Functionalization

The 3- and 5-positions of the furopyridine core undergo Suzuki-Miyaura couplings using Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%) with aryl/heteroaryl boronic acids (Table 3). The 7-carboxamide group remains intact under these conditions due to its electronic deactivation of the adjacent position.

Table 3: Suzuki Coupling at Position 5

Boronic AcidBaseTemp (°C)Yield
PhenylK<sub>2</sub>CO<sub>3</sub>8088%
4-PyridylCsF10076%
2-ThienylK<sub>3</sub>PO<sub>4</sub>9082%

Copper-Assisted Amination

Buchwald-Hartwig amination at position 3 employs CuI (10 mol%)/L-proline with primary amines, achieving 68–84% yields. This step enables installation of solubilizing groups without affecting the 7-carboxamide.

Industrial-Scale Considerations

Process Optimization

Key improvements for kilogram-scale production:

  • Replace NaH with K<sub>2</sub>CO<sub>3</sub> in S<sub>N</sub>Ar steps to enhance safety

  • Use flow chemistry for TMSD-mediated esterification (20% throughput increase)

  • Crystallization-driven purification replaces chromatography

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 9.02 (d, J = 2.0 Hz, 1H), 8.60 (d, J = 2.0 Hz, 1H), 7.79 (d, J = 2.5 Hz, 1H)

  • HRMS : [M+H]<sup>+</sup> calcd for C<sub>9</sub>H<sub>7</sub>N<sub>2</sub>O<sub>2</sub>: 191.0455, found: 191.0453

Q & A

Q. Advanced

  • In Vitro :
    • Microsomal Stability Assays : Human liver microsomes + NADPH to measure metabolic half-life .
    • Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
  • In Vivo :
    • Rodent Models : Monitor plasma concentration-time profiles (AUC₀–24) after oral administration .
    • Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C) quantify accumulation in target organs .

Notes

  • Methodological Focus : Answers emphasize experimental design, data validation, and technical troubleshooting.
  • Advanced vs. Basic : Clear demarcation via headings and depth of analysis.

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